molecular formula C9H11NO4 B3184336 Methyl 6-(hydroxymethyl)-4-methoxypicolinate CAS No. 109880-39-9

Methyl 6-(hydroxymethyl)-4-methoxypicolinate

Cat. No.: B3184336
CAS No.: 109880-39-9
M. Wt: 197.19 g/mol
InChI Key: VAZYQAYIKOPUDY-UHFFFAOYSA-N
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Description

Methyl 6-(hydroxymethyl)-4-methoxypicolinate is a chemical compound with the molecular formula C9H11NO4 It is a derivative of picolinic acid, featuring a methoxy group at the 4-position and a hydroxymethyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(hydroxymethyl)-4-methoxypicolinate typically involves the esterification of 6-(hydroxymethyl)-4-methoxypicolinic acid. One common method includes the reaction of the acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

6-(hydroxymethyl)-4-methoxypicolinic acid+methanolH2SO4Methyl 6-(hydroxymethyl)-4-methoxypicolinate+water\text{6-(hydroxymethyl)-4-methoxypicolinic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 6-(hydroxymethyl)-4-methoxypicolinic acid+methanolH2​SO4​​Methyl 6-(hydroxymethyl)-4-methoxypicolinate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(hydroxymethyl)-4-methoxypicolinate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium under reflux conditions.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) as a solvent.

Major Products Formed

    Oxidation: 6-(carboxymethyl)-4-methoxypicolinic acid.

    Reduction: 6-(hydroxymethyl)-4-methoxypicolinyl alcohol.

    Substitution: Various substituted picolinates depending on the nucleophile used.

Scientific Research Applications

Methyl 6-(hydroxymethyl)-4-methoxypicolinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 6-(hydroxymethyl)-4-methoxypicolinate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The hydroxymethyl and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, respectively, which are crucial for the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-(hydroxymethyl)picolinate
  • Methyl 4-methoxypicolinate
  • Methyl 6-methoxypicolinate

Uniqueness

Methyl 6-(hydroxymethyl)-4-methoxypicolinate is unique due to the presence of both hydroxymethyl and methoxy groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

methyl 6-(hydroxymethyl)-4-methoxypyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-13-7-3-6(5-11)10-8(4-7)9(12)14-2/h3-4,11H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZYQAYIKOPUDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=C1)C(=O)OC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50444692
Record name methyl 6-(hydroxymethyl)-4-methoxypicolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109880-39-9
Record name methyl 6-(hydroxymethyl)-4-methoxypicolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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